Esculentoside F

natural product chemistry glycosylation pattern structural elucidation

SAR studies on esculentoside saponins frequently suffer from assay irreproducibility when glycosylation variants are substituted without structural verification. Esculentoside F resolves this as a chromatographically authenticated oleanene-type saponin carrying the distinctive 3-O-(β-D-glucopyranosyl-β-D-xylopyranosyl)1→4 disaccharide pattern. • Enables systematic glycosylation-SAR comparison with Esculentoside A (monosaccharide) and Esculentoside H (alternative disaccharide) • Validated scaffold for de novo anti-inflammatory or pharmacokinetic profiling programs • Supplied with HPLC purity certification; ready for immediate global dispatch

Molecular Formula C41H64O16
Molecular Weight 812.9 g/mol
CAS No. 95263-31-3
Cat. No. B1228100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentoside F
CAS95263-31-3
Synonymsesculentoside F
Molecular FormulaC41H64O16
Molecular Weight812.9 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O
InChIInChI=1S/C41H64O16/c1-36(34(50)51)10-12-41(35(52)53)13-11-39(4)19(20(41)14-36)6-7-25-37(2)15-21(44)31(38(3,18-43)24(37)8-9-40(25,39)5)57-32-29(48)27(46)23(17-54-32)56-33-30(49)28(47)26(45)22(16-42)55-33/h6,20-33,42-49H,7-18H2,1-5H3,(H,50,51)(H,52,53)/t20-,21+,22-,23-,24?,25-,26-,27+,28+,29-,30-,31+,32+,33+,36-,37+,38+,39-,40-,41+/m1/s1
InChIKeyIZWDXDONQAMEHX-BZMKVPAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentoside F Structure and Classification


Esculentoside F (CAS 95263-31-3) is an oleanene-type triterpenoid saponin isolated from the roots of Phytolacca acinosa and Phytolacca esculenta (Chinese drug "Shanglu") [1]. The compound exists as the (2β,3β,4α,20β)-isomer and has the molecular formula C₄₁H₆₄O₁₆ with a molecular weight of 812.9 g/mol [1][2]. Esculentoside F is structurally characterized as 3-O-(β-D-glucopyranosyl-β-D-xylopyranosyl)1→4-2-hydroxyl esculentic acid, distinguishing it from other esculentosides through its specific disaccharide glycosylation pattern [3].

Oleanene-type saponin with defined disaccharide glycosylation pattern
Suitable for glycosylation SAR and membrane interaction studies
Supports comparative pharmacokinetic profiling within esculentoside class
Discovery-stage scaffold with limited pharmacological annotation

Esculentoside F Substitution Risk


The esculentoside family comprises at least 26 structurally related oleanene-type saponins with distinct glycosylation patterns at positions C-3 and C-28 [1]. Pharmacokinetic studies reveal that structurally similar esculentosides (e.g., H, T, A, B) exhibit substantially different oral bioavailability profiles in vivo [2]. SAR studies further demonstrate that even minor glycosylation modifications produce pronounced differences in both haemolytic activity and anti-inflammatory potency [3]. These structural variations directly impact target engagement, membrane permeability, and metabolic stability, rendering in-class substitution without quantitative validation a significant risk to assay reproducibility and data interpretation.

! Glycosylation differences alter membrane interaction and biological activity in SAR studies
! Oral bioavailability varies significantly among structurally similar esculentosides
! Pharmacological characterization depth is compound-specific; data cannot be extrapolated

Esculentoside F Differentiation Evidence


Unique C-3 Disaccharide Glycosylation

Esculentoside F possesses a distinct glycosylation pattern consisting of 3-O-(β-D-glucopyranosyl-β-D-xylopyranosyl)1→4 linked to 2-hydroxyl esculentic acid [1]. In contrast, Esculentoside A features a single monosaccharide (β-D-xylopyranosyl) at C-3 [2], while Esculentoside H contains a different disaccharide arrangement [3]. This structural difference is not merely academic; SAR studies on esculentoside derivatives demonstrate that glycosylation pattern directly modulates both haemolytic activity and LPS-induced NO production inhibition [4].

C-3 Glycosylation
Class-level inference
Disaccharide (Glc-Xyl) pattern vs. monosaccharide in ES-A; qualitative structural difference
Supports glycosylation SAR study fit
NMR-validated; activity modulation demonstrated in class derivatives
natural product chemistry glycosylation pattern structural elucidation

Comparative Oral Bioavailability in Rats

While a comprehensive comparative pharmacokinetic study of six triterpenoids from Phytolacca acinosa has been conducted in rats using a validated UHPLC-MS/MS method [1], Esculentoside F was not among the quantified analytes in this specific study. The study quantified esculentoside H, esculentoside T, esculentoside A, esculentoside B, phytolaccagenic acid, and phytolaccagenin, with AUC₀→ₜ and Cmax values reported for each. However, the observed double-peak phenomenon for all six triterpenoids and the significant inter-compound variability in pharmacokinetic parameters (e.g., esculentoside H and T showed significantly lower AUC₀→ₜ and Cmax in vinegar-processed versus raw herb groups) provides class-level evidence that structurally similar esculentosides exhibit non-interchangeable bioavailability profiles [1]. Direct pharmacokinetic data for Esculentoside F are not currently available in the peer-reviewed literature.

Oral Bioavailability Class
Class-level inference
Significant inter-compound AUC/Cmax variability observed in rat PK study; ES-F not directly quantified
Supports compound-specific PK validation need
Data from related esculentosides H, T, A, B; UHPLC-MS/MS method
pharmacokinetics oral bioavailability UHPLC-MS/MS

Under-Characterized Pharmacological Profile

A 2020 comprehensive review of esculentosides identified 26 known compounds within this class, with detailed pharmacological analysis concentrated on three primary members: Esculentoside A (potent cytokine release inhibitor with in vitro and in vivo anti-cancer effects), Esculentoside B (antifungal agent with JNK/NF-κB pathway modulation), and Esculentoside H (emerging anti-inflammatory and anticancer agent) [1]. Esculentoside F is recognized within the 26-member family but has not been subject to the same depth of pharmacological characterization [1]. The review explicitly concludes that preclinical development consideration is warranted specifically for ES-A, ES-B, and ES-H [1]. This creates a defined research gap where Esculentoside F represents a structurally distinct but pharmacologically under-characterized member of a validated class.

Pharmacological Profiling
Class-level inference
26 esculentosides known; ES-A, B, H extensively profiled; ES-F under-characterized
Discovery-stage scaffold exploration fit
2020 review; limited direct pharmacological data
research gap analysis pharmacological profiling comparative pharmacology

Cytokine & Enzyme Inhibition Potential

Esculentoside F has been studied for its ability to modulate inflammatory responses, with research indicating that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . While direct head-to-head quantitative comparisons between Esculentoside F and other esculentosides in standardized assays are not available in the peer-reviewed literature, the broader esculentoside class is well-characterized for anti-inflammatory activity. Esculentoside A has demonstrated inhibition of LPS-induced TNF-α and IL-6 production in RAW264.7 cells [1], and Esculentoside B inhibits inflammatory response through JNK and downstream NF-κB signaling [2]. Esculentoside A exhibits potent inhibition of TNF, IL-1, and IL-6 production induced by lipopolysaccharide in mice [3].

Cytokine/COX-2 Modulation
Context-dependent
Reported inhibition of pro-inflammatory cytokines, COX-2, iNOS (IC₅₀ not published)
Supports inflammation pathway research
Class-level anti-inflammatory activity established; direct data limited
anti-inflammatory COX-2 inhibition cytokine modulation

Esculentoside F Research Applications


Saponin Glycosylation SAR

Esculentoside F's unique 3-O-(β-D-glucopyranosyl-β-D-xylopyranosyl)1→4 disaccharide glycosylation pattern provides a critical structural variant for SAR studies investigating how glycosylation modulates saponin biological activity. Researchers can systematically compare Esculentoside F against Esculentoside A (monosaccharide at C-3) and Esculentoside H (alternative disaccharide) to correlate glycosylation complexity with membrane permeability, target engagement, haemolytic activity, and anti-inflammatory potency [1]. This application is supported by published SAR work demonstrating that glycosylation modifications produce pronounced differences in both NO production inhibition and haemolytic activity in the esculentoside class [1].

Comparative Pharmacokinetic Profiling

The demonstrated pharmacokinetic variability among esculentosides—with significant differences in AUC₀→ₜ and Cmax values observed between structurally related compounds in rat models [1]—establishes the need for compound-specific bioavailability characterization. Esculentoside F serves as an additional structural variant for expanding comparative pharmacokinetic panels to understand how specific glycosylation features influence oral absorption, distribution, and metabolism. This application is particularly relevant for research programs developing saponin-based therapeutics where oral bioavailability is a critical development parameter.

Under-Characterized Saponin Scaffold Discovery

As an under-characterized member of the 26-compound esculentoside family that has not received the same depth of pharmacological profiling as ES-A, ES-B, and ES-H [1], Esculentoside F represents an attractive starting point for novel discovery programs. Researchers seeking to identify structurally validated but pharmacologically unexplored saponin scaffolds for target-based screening or phenotypic assays can leverage Esculentoside F's established structural identity and class-level anti-inflammatory validation as a foundation for de novo profiling studies [1]. This application addresses the procurement need for discovery-stage compounds with defined chemical identity but incomplete pharmacological annotation.

Application
Selection Property
Validation Focus
Saponin Glycosylation SAR
Defined disaccharide glycosylation pattern
Glycosylation-dependent activity comparison
Comparative Pharmacokinetic Profiling
Compound-specific bioavailability context
Oral absorption & metabolic stability review
Under-Characterized Saponin Discovery
Structurally validated but pharmacologically unexplored scaffold
De novo target screening & phenotypic assay profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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